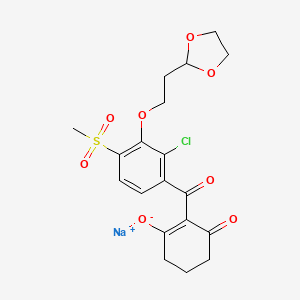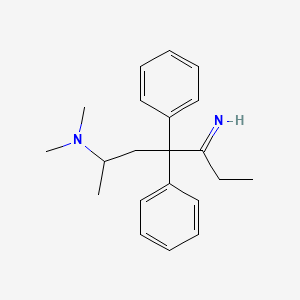
Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methadone Ketimine is a compound that combines the properties of methadone and ketamine. Methadone is a synthetic opioid used for pain management and opioid addiction treatment, while ketamine is an anesthetic and NMDA receptor antagonist known for its rapid-acting antidepressant effects . The combination of these two compounds aims to leverage their synergistic effects for enhanced therapeutic outcomes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methadone Ketimine involves the combination of methadone and ketamine through a series of chemical reactions. The preparation typically starts with the synthesis of methadone, which involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane under basic conditions to form methadone . Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile in the presence of a Grignard reagent, followed by imination and reduction steps .
Industrial Production Methods
Industrial production of Methadone Ketimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Methadone Ketimine undergoes various chemical reactions, including:
Oxidation: Methadone Ketimine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Methadone Ketimine to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the Methadone Ketimine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted Methadone Ketimine compounds, each with unique pharmacological properties .
科学的研究の応用
Methadone Ketimine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying opioid and NMDA receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential in pain management, opioid addiction treatment, and depression therapy.
Industry: Utilized in the development of new analgesic and anesthetic formulations .
作用機序
Methadone Ketimine exerts its effects through multiple molecular targets and pathways:
Opioid Receptors: Methadone acts as a full agonist at the µ-opioid receptor, mimicking the effects of endogenous opioids.
NMDA Receptors: Ketamine acts as an antagonist at the NMDA receptor, inhibiting excitatory neurotransmission.
Serotonin and Norepinephrine Reuptake Inhibition: Methadone inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft
類似化合物との比較
Similar Compounds
Morphine: Another opioid analgesic with a different pharmacokinetic profile.
Fentanyl: A potent synthetic opioid with a shorter duration of action.
Esketamine: A stereoisomer of ketamine used for depression treatment .
Uniqueness
Methadone Ketimine is unique due to its combined opioid and NMDA receptor antagonist properties, offering a dual mechanism of action that enhances its therapeutic potential. This combination provides superior pain relief, reduced opioid tolerance, and potential antidepressant effects compared to other similar compounds .
特性
CAS番号 |
14474-50-1 |
|---|---|
分子式 |
C21H28N2 |
分子量 |
308.5 g/mol |
IUPAC名 |
5-imino-N,N-dimethyl-4,4-diphenylheptan-2-amine |
InChI |
InChI=1S/C21H28N2/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3 |
InChIキー |
IYMWICAKQRYMNI-UHFFFAOYSA-N |
正規SMILES |
CCC(=N)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

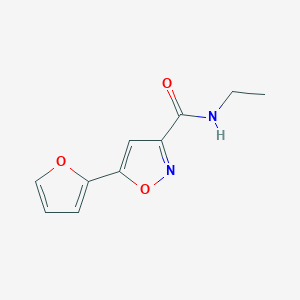

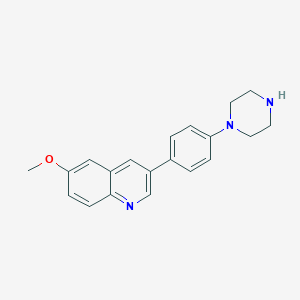






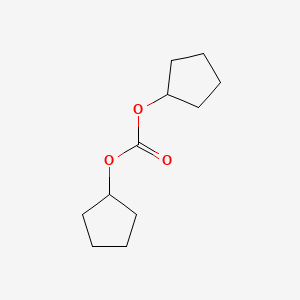
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
